2-Cyclopentylpyrazole-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Sulfonyl fluorides can be synthesized from sulfonamides. The method involves the formation of the sulfonyl chloride by the reaction of Pyry-BF4 and MgCl2, and subsequent in situ conversion to the more robust and stable sulfonyl fluoride by the presence of KF .Chemical Reactions Analysis
Sulfonyl fluorides have been utilized in various chemical reactions. They have found applications in organic synthesis, chemical biology, drug discovery, and materials science .Scientific Research Applications
Heterocyclic Sulfonyl Fluorides Synthesis
A study by Tucker et al. (2015) demonstrated an efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This approach effectively utilized a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the versatility of sulfonyl fluorides in accessing various heterocyclic compounds with potential pharmaceutical applications (Tucker, Chenard, & Young, 2015).
Cycloaddition Reactions
Kumara Swamy et al. (2022) developed a (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides, facilitating rapid construction of pyrazole or triazole cores. This method highlights the role of sulfonyl fluorides in constructing complex nitrogen-containing heterocycles, which are central to many pharmacological agents (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).
Sulfonyl Fluorides in Medicinal Chemistry
Wu and Qin (2023) and Chen et al. (2017) both emphasize the synthesis of sulfonyl fluorides with pyrazolone or 1,3-dicarbonyl compounds, leading to the creation of δ-sultone fused heterocycles and pyrazolo[1,5-a]quinolinyl sulfonyl fluorides. These studies illustrate the potential of sulfonyl fluorides in the development of new drug candidates and highlight their synthetic utility in creating novel heterocyclic compounds (Wu & Qin, 2023); (Chen et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-cyclopentylpyrazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c9-14(12,13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHINSTSNYZGLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.